(Bromomethyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

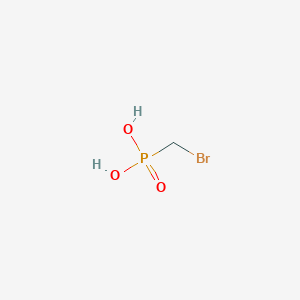

(Bromomethyl)phosphonic acid is a chemical compound with the molecular formula CH4BrO3P . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of phosphonic acids, including this compound, can be achieved through several methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular weight of the compound is 174.92 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Aplicaciones Científicas De Investigación

Synthesis of Functional Derivatives

(Bromomethyl)phosphonic acid serves as a precursor for various functional derivatives. For instance, its reaction with phenol can yield phenyl (bromomethyl)chlorophosphonate, which can further react to form silylamidophosphonates, silyl phosphonates, and isothiocyanatophosphonates . These derivatives have potential applications in organic synthesis and pharmaceuticals due to their reactivity and structural diversity.

Supramolecular Chemistry

The structural analogy of phosphonic acids with phosphate moieties makes them suitable for supramolecular chemistry applications. They can be used to design hybrid materials and for the functionalization of surfaces, leveraging their coordination properties . This allows for the creation of novel materials with specific binding capabilities.

Catalysis

Phosphonic acids, including derivatives of this compound, can be immobilized on solid supports like mesoporous silica materials. These supported catalysts can be used in various catalytic processes, offering new opportunities for more efficient and sustainable chemical reactions .

Drug Delivery Systems

The moisture-stable nature of phosphonic acids makes them ideal candidates for creating drug delivery systems. When combined with large-surface-area materials, they can be used to control the release of drugs, providing targeted and sustained therapeutic effects .

Separation Science

Polymers containing this compound functionalities can be employed in separation processes. They serve as ion exchange resins or chelating resins, capable of selective separations through different mechanisms. This is particularly useful in environmental applications and resource recovery .

Synthesis of Organophosphorus Polymers

Organophosphorus polymers with this compound functionalities are valuable in the field of polymer chemistry. They can introduce specific properties to polymers, such as water solubility, metal-binding properties, and variable oxidation states, which are essential for diverse scientific and technological applications .

Mecanismo De Acción

Target of Action

(Bromomethyl)phosphonic acid is a type of organophosphorus compound Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been shown that phosphonate anion, a component of this compound, can act directly on fungi, reducing growth . This growth reduction is associated with a rapid reduction in the total pool of adenylate .

Biochemical Pathways

For example, the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .

Pharmacokinetics

For instance, certain prodrugs of acyclic nucleoside phosphonates (ANPs) have been found to have suitable pharmacokinetics .

Result of Action

Phosphonates, including this compound, are known to have specific biological activity due to their ability to mimic phosphates and carboxylates of biological molecules and inhibit metabolic enzymes .

Action Environment

It’s worth noting that the solubility of similar compounds, such as boron reagents used in suzuki–miyaura coupling, can vary depending on the polarity of the media .

Propiedades

IUPAC Name |

bromomethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWFWDQOWQBTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BrO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-aminopropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2558259.png)

![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)

![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)

![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)